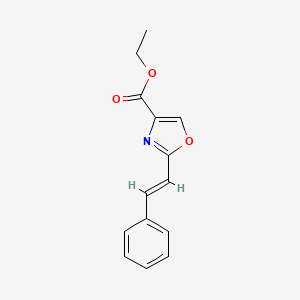

Ethyl 2-styryl-1,3-oxazole-4-carboxylate

Description

Ethyl 2-styryl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a styryl (vinylbenzene) group and at position 4 with an ethyl ester. This structure combines aromaticity from the oxazole and styryl moieties, enabling applications in medicinal chemistry and materials science.

Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, ethyl 2-bromo-1,3-oxazole-4-carboxylate (CAS: 460081-20-3) reacts with styrylboronic acid derivatives under palladium catalysis to introduce the styryl group . This method is versatile for modifying the aryl/vinyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGERMRWPZXRN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=COC(=N1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties :

- Electronic Effects : The styryl group enhances conjugation, stabilizing the molecule through resonance.

- Reactivity : The ester group at position 4 allows hydrolysis to carboxylic acids or transesterification, while the styryl group may undergo photoisomerization or electrophilic additions.

Comparison with Structural Analogues

Oxazole derivatives are structurally diverse, with variations in substituents influencing physical, chemical, and biological properties. Below is a systematic comparison:

Substituent Variations at Position 2

Substituent Variations at Position 5

Ester Group Modifications

Table 1: Physical Properties of Selected Oxazole Derivatives

Key Structural Influences on Properties

- Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase oxazole ring electrophilicity, enhancing reactivity toward nucleophiles. Styryl and thiophene groups improve conjugation for optical applications .

- Biological Interactions: Halogenated derivatives (e.g., 3-bromophenyl) leverage halogen bonding for target engagement, while amino groups facilitate hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.